

An In-depth Technical Guide to the Discovery and Development of BRD5075

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Compound of Interest

Compound Name: BRD5075

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **BRD5075**, a novel small-molecule activator of the G-protein coupled receptor 65 (GPR65). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting GPR65 for inflammatory and autoimmune diseases.

Introduction to GPR65 and its Therapeutic Potential

G-protein coupled receptor 65 (GPR65) is a proton-activated receptor primarily expressed on myeloid and lymphoid immune cells.^[1] Genetic studies have implicated GPR65 in several autoimmune and inflammatory diseases, making it an attractive therapeutic target.^[1] The development of small-molecule modulators of GPR65, such as **BRD5075**, represents a promising strategy for the treatment of conditions like inflammatory bowel disease (IBD) and multiple sclerosis.^[2]

Discovery and Characterization of BRD5075

BRD5075 was identified as a potent and specific activator and positive allosteric modulator (PAM) of GPR65.^[1] Its discovery was the result of efforts to identify small molecules that could modulate the activity of this receptor and, in turn, influence inflammatory signaling pathways.

BRD5075 functions by inducing GPR65-dependent production of cyclic adenosine monophosphate (cAMP).[2] This activation of the GPR65 signaling pathway leads to a decrease in the gene expression of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Tumor Necrosis Factor (TNF), as well as other chemokines.[2] Furthermore, **BRD5075** has been shown to potentiate the activity of both wild-type GPR65 and its I231L risk variant, helping to rebalance inflammatory responses.[1] In monocyte-derived dendritic cells (MDDCs), **BRD5075** demonstrated a strong inhibitory effect on TNF secretion, particularly under low pH conditions, when stimulated with lipopolysaccharide (LPS).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **BRD5075** based on available information.

Parameter	Value	Target	Reference
EC50	3.8 μ M	Wild-Type GPR65	[1]
EC50	6.9 μ M	GPR65 I231L Variant	[1]
Optimal Activity Concentration	1.56 μ M	hGPR65 and mGPR65	[1]

Table 1: In Vitro Activity of **BRD5075**

Formulation Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

Table 2: In Vivo Formulation Protocol 1

Formulation Component	Percentage
DMSO	10%
Corn Oil	90%

Table 3: In Vivo Formulation Protocol 2

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key experiments involved in the characterization of **BRD5075**.

This assay is designed to measure the ability of **BRD5075** to induce cAMP production in cells expressing GPR65.

- Cell Culture: Culture a suitable cell line (e.g., HEK293) stably transfected with human wild-type GPR65 or the I231L variant in appropriate growth medium.
- Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **BRD5075** in a suitable assay buffer.
- Assay Procedure:
 - Remove the growth medium from the cells and wash with assay buffer.
 - Add the diluted **BRD5075** to the wells.
 - Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
- Data Analysis: Plot the cAMP concentration against the log of the **BRD5075** concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

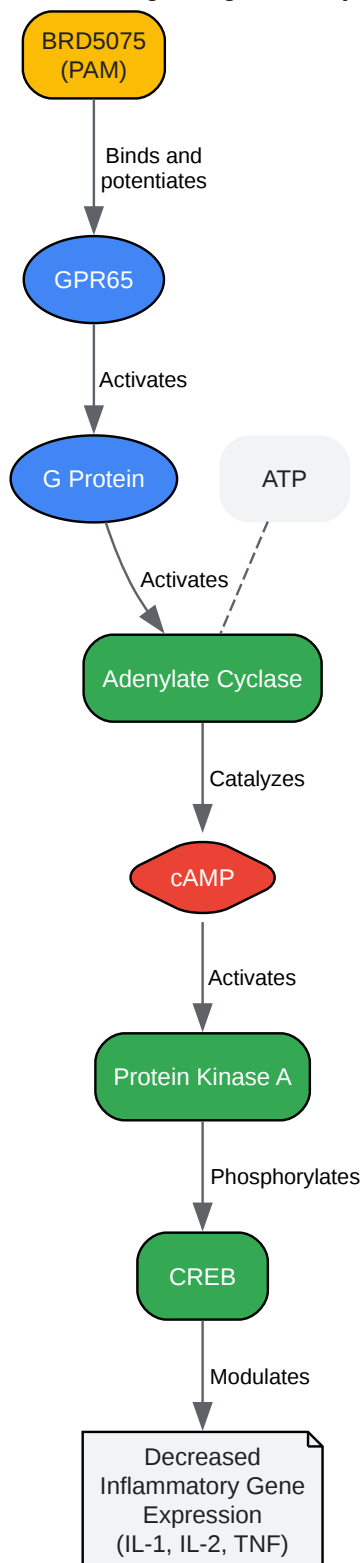
This protocol outlines the procedure for assessing the effect of **BRD5075** on cytokine expression in primary immune cells.

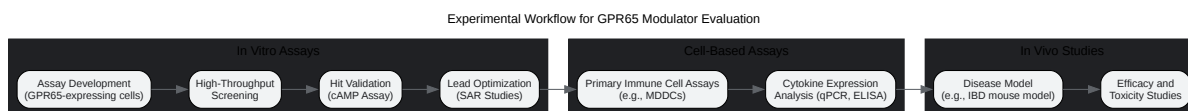
- **MDDC Isolation and Culture:** Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into MDDCs using standard protocols with GM-CSF and IL-4.
- **Cell Treatment:**
 - Pre-treat the MDDCs with varying concentrations of **BRD5075** for a specified duration.
 - Stimulate the cells with lipopolysaccharide (LPS) under normal and low pH conditions.
- **Cytokine Measurement:**
 - **Gene Expression:** After treatment, harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IL-1, IL-2, and TNF.
 - **Protein Secretion:** Collect the cell culture supernatants and measure the concentration of secreted TNF using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** Normalize the gene expression data to a housekeeping gene and compare the relative expression levels between treated and untreated cells. For protein secretion, compare the cytokine concentrations in the supernatants of treated versus untreated cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the GPR65 signaling pathway and a typical experimental workflow for evaluating GPR65 modulators.

GPR65 Signaling Pathway

[Click to download full resolution via product page](#)Caption: GPR65 signaling pathway activated by **BRD5075**.



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Caption: Workflow for GPR65 modulator evaluation.

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